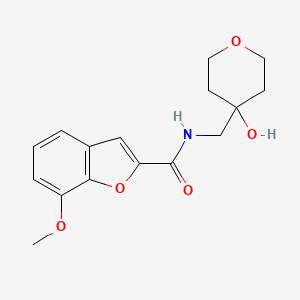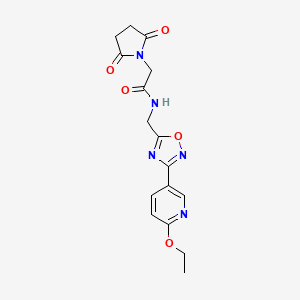
2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O5 and its molecular weight is 359.342. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
Oxidation reactivity studies and synthetic routes of related pyridinyl and diphenylacetamide compounds have been explored, demonstrating chemical transformations and structural characterizations, which are foundational for understanding the reactivity and potential applications of similar compounds (Pailloux et al., 2007).
Synthons for Protecting Groups
The utility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon for protecting acetamidine in various synthetic sequences highlights the role of similar oxadiazole derivatives in synthetic chemistry, offering insights into protecting group strategies that could be applicable to the synthesis and modification of the compound (Moormann et al., 2004).
Antimicrobial Agents
Research into the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials structurally related to the compound of interest, provides a framework for understanding how such compounds could be developed into antimicrobial agents (Hossan et al., 2012).
Corrosion Inhibitors
The development of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors illustrates the application of acetamide derivatives in materials science, suggesting potential protective applications for related compounds (Yıldırım & Cetin, 2008).
Biological Screening
Synthesis and biological screening of acetamide derivatives bearing azinane and oxadiazole cores for antibacterial activity demonstrate the pharmacological potential of such compounds, guiding the exploration of similar structures for drug development (Iqbal et al., 2017).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-2-25-12-4-3-10(7-18-12)16-19-13(26-20-16)8-17-11(22)9-21-14(23)5-6-15(21)24/h3-4,7H,2,5-6,8-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMMQKCRFRTHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

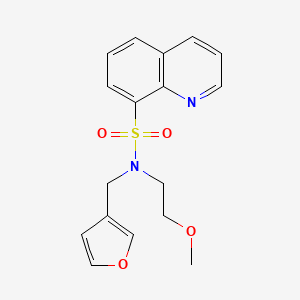
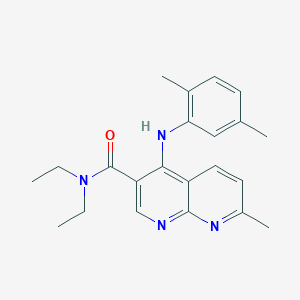
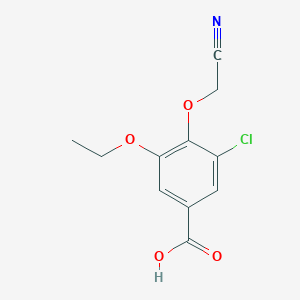

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)
![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)

![2-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]propanamide](/img/structure/B2889493.png)



![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)
